1-Bromoheptane

Vue d'ensemble

Description

1-Bromoheptane is an organic compound belonging to the family of saturated aliphatic hydrocarbons. It is a colorless liquid with a boiling point of 126.5 °C and a melting point of -63.2 °C. It is soluble in most polar solvents such as water and alcohols, but is insoluble in non-polar solvents such as hexane and petroleum ether. This compound has a wide range of applications in both the scientific and industrial fields, and is used as a reagent in the synthesis of other compounds.

Applications De Recherche Scientifique

1. Self-Assembly and Structural Properties

1-Bromoheptane has been studied for its self-assembly and structural properties. Research has shown that this compound forms a herringbone structure when self-assembled on graphite. This behavior is attributed to the bromine atoms, which act effectively as an extension of the carbon backbone, demonstrating a distinct odd/even chain-length alternation in monolayer morphologies (Florio et al., 2008).

2. Physical Properties: Density and Viscosity

The density and viscosity of this compound have been measured over a wide temperature range. These studies provide important data for understanding the physical behavior of this compound under different conditions, which is crucial for various industrial and scientific applications (Bolotnikov et al., 2007); (Ryshkova et al., 2020).

3. Isobaric Heat Capacity and Isothermal Compressibility

Investigations into the isobaric heat capacity and isothermal compressibility of this compound have been conducted. These studies are essential for understanding the thermodynamic properties of this compound, which have implications in fields such as material science and chemical engineering (Korotkovskii et al., 2016).

4. Monolayer Adsorption Studies

Research has been conducted on the adsorption of this compound monolayers on graphite surfaces. This research is significant for understanding surface interactions and the formation of thin films, which have applications in nanotechnology and material sciences (Sun et al., 2012).

5. Analytical Applications

This compound has been used in analytical chemistry, particularly in mass spectrometric detection. Its properties make it suitable for the detection of organobromine compounds, demonstrating its utility in analytical methodologies (Waggoner et al., 2000).

6. Phase Transfer Catalysis

The use of this compound in phase transfer catalysis has been explored. This research provides insights into more efficient chemical synthesis processes and the recycling of catalysts, which is important for sustainable chemical manufacturing (Luthra et al., 2002).

Safety and Hazards

1-Bromoheptane is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

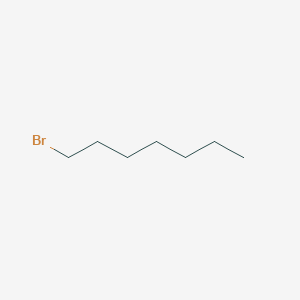

1-Bromoheptane, also known as Heptyl bromide, is a chemical compound with the formula CH3(CH2)6Br . It is primarily used as a precursor material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals . .

Mode of Action

The mode of action of this compound is not well-studied. As a brominated alkane, it may participate in various organic reactions, such as nucleophilic substitution, where the bromine atom can be replaced by other functional groups. This property is often utilized in organic synthesis .

Biochemical Pathways

As a brominated alkane, it can be involved in various organic reactions, potentially influencing a wide range of biochemical processes depending on the context of its use .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a boiling point of 180 °c . This suggests that it could be absorbed through the skin or respiratory tract if it were to come into contact with the body.

Result of Action

It’s known that the compound can cause skin and eye irritation, and it may have harmful effects if inhaled .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and reactivity can be affected by temperature and pressure. It’s also worth noting that the compound is flammable, and its handling and use should be done with caution to prevent fire hazards .

Propriétés

IUPAC Name |

1-bromoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXKDWGTSHCFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022095 | |

| Record name | 1-Bromoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Bromoheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.27 [mmHg] | |

| Record name | 1-Bromoheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

629-04-9 | |

| Record name | 1-Bromoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-bromoheptane?

A1: The molecular formula of this compound is C7H15Br, and its molecular weight is 179.10 g/mol.

Q2: What spectroscopic techniques can be used to characterize this compound?

A2: Several spectroscopic techniques are useful for characterizing this compound, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: [1H NMR spectroscopy can confirm the structure of synthesized this compound derivatives and distinguish between different isomers. []]

- Infrared (IR) spectroscopy: [IR spectroscopy helps identify functional groups and can analyze the influence of substituents on the vibrational frequencies of this compound derivatives. [, ]]

- Mass spectrometry (MS): [MS, particularly when coupled with gas chromatography (GC-MS), allows for the identification and quantification of this compound and its derivatives based on their mass-to-charge ratios. []]

Q3: How does the structure of this compound affect its self-assembly on graphite surfaces?

A: [Studies utilizing ultrahigh vacuum scanning tunneling microscopy (UHV-STM) revealed that the chain length of 1-bromoalkanes, including this compound, significantly impacts their self-assembly on graphite. The bromine atom acts as an extension of the carbon backbone, resulting in alternating packing structures depending on whether the chain has an odd or even number of carbon atoms. []]

Q4: How does the presence of a bromine atom in 1-bromoalkanes affect their packing compared to n-alkanes?

A: [While both 1-bromoalkanes and n-alkanes exhibit chain-length dependent packing on graphite, the presence of the bromine atom in 1-bromoalkanes introduces subtle differences. For example, 1-bromohexane forms a lamellar structure with head-to-head bromine atom assembly, while this compound exhibits a herringbone structure. []]

Q5: Can this compound be used in phase-transfer catalysis (PTC) reactions?

A: [this compound participates in PTC reactions as an alkylating agent. Researchers have investigated its reactivity with potassium iodide in the presence of organic/inorganic hybrid-supported quaternary ammonium salt catalysts. []]

Q6: How does the structure of the polystyrene-based catalyst influence the selectivity of a reaction involving this compound?

A: [Research shows that the selectivity of triphase catalytic reactions involving phenoxide ions and this compound is significantly affected by the catalyst structure. Cosolvent-type resins demonstrated high selectivity, while ion-exchange polymers displayed modest selectivity. This difference likely stems from the varying effective concentrations of reactants at the active sites of different catalysts. []]

Q7: How does the length of the carbon chain in 1-bromoalkanes influence their reactivity in nucleophilic substitution reactions?

A: [In nucleophilic substitution reactions involving α-carbanions of lithium acylates and 1,2-dibromoalkanes, the length of the carbon chain in the dibromoalkane influences the yield of dicarboxylic acid products. []]

Q8: Does depleting glutathione (GSH) levels in rat hepatocytes affect this compound's ability to induce apoptosis and necrosis?

A: [Depleting GSH levels using this compound itself was shown to increase the sensitivity of rat hepatocytes to the toxic effects of the bile acid, glycochenodeoxycholic acid (GCDC). This increased sensitivity was observed for GCDC-induced necrosis but not apoptosis. []]

Q9: Can prior depletion of hepatic total glutathione (GSx) protect against this compound-induced bile duct injury?

A: [Contrary to the protection observed with the bile duct toxicant ANIT, depletion of hepatic GSx using this compound followed by buthionine sulfoximine did not protect against methylenedianiline (DAPM)-induced bile duct injury. Instead, it exacerbated the injury, leading to severe oncosis of biliary epithelial cells and other pathological changes. This finding suggests a different mechanism of toxicity for DAPM compared to ANIT. []]

Q10: How can this compound be analyzed and quantified in a mixture?

A: [Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing and quantifying this compound in a mixture. [, ]]

Q11: Can fluorescence spectroscopy be used to study the interactions of this compound with other molecules?

A: [this compound, due to its heavy atom effect, can act as a quencher of fluorescence. This property has been exploited to study its interactions with polycyclic aromatic hydrocarbons (PAHs) using Stern-Volmer plots. []]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)

![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)